molecular formula C26H25N3O4 B1184898 IKGLSQKPYQOTPN-SFKRIFCUSA-N

IKGLSQKPYQOTPN-SFKRIFCUSA-N

Cat. No.: B1184898
M. Wt: 443.503
InChI Key: IKGLSQKPYQOTPN-SFKRIFCUSA-N
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Description

The compound IKGLSQKPYQOTPN-SFKRIFCUSA-N (CAS No. 340736-76-7) is a fluorinated heterocyclic organic molecule with the molecular formula C₁₀H₅F₃N₂O₃ and a molecular weight of 258.15 g/mol. It features a 1,2,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group and a benzoic acid moiety, contributing to its high polarity and unique reactivity. Key properties include:

  • Solubility: 0.199 mg/mL in water (0.000772 mol/L), categorized as "soluble" .
  • Biological Activity: Acts as a CYP1A2 inhibitor, with moderate BBB permeability (bioavailability score: 0.56) .
  • Synthetic Route: Synthesized via a coupling reaction using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) in DMF at 20°C, followed by purification via silica gel chromatography .

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.503

InChI

InChI=1S/C26H25N3O4/c1-32-20-9-5-4-8-19(20)29-15-26-12-10-21(33-26)22(23(26)25(29)31)24(30)27-13-11-16-14-28-18-7-3-2-6-17(16)18/h2-10,12,14,21-23,28H,11,13,15H2,1H3,(H,27,30)/t21-,22?,23?,26-/m1/s1

InChI Key

IKGLSQKPYQOTPN-SFKRIFCUSA-N

SMILES

COC1=CC=CC=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

Comparison with Similar Compounds

Compound A: 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS Similarity Score: 1.00)

  • Molecular Formula : C₁₀H₅F₃N₂O₃ (identical to target compound).
  • Structural Similarities :
    • Shares the 1,2,4-oxadiazole ring and trifluoromethyl group.
    • Contains a benzoic acid substituent, enhancing hydrogen-bonding capacity.
  • Key Differences :
    • Positional isomerism: The trifluoromethyl and benzoic acid groups occupy different positions on the oxadiazole ring, altering electronic distribution and interaction with biological targets.
  • Biological Data :
    • Higher solubility (0.25 mg/mL) and stronger CYP1A2 inhibition due to optimized steric positioning .

Compound B: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, Similarity Score: 0.95)

  • Molecular Formula : C₁₀H₇F₆O.
  • Structural Similarities :
    • Contains trifluoromethyl groups (two -CF₃ units) attached to an aromatic ring.
    • Features a ketone functional group, enabling nucleophilic reactions.
  • Key Differences :
    • Lacks the oxadiazole heterocycle , reducing polarity (Log S = -3.2 vs. -2.8 for the target compound).
    • Lower BBB permeability (bioavailability score: 0.32) due to increased hydrophobicity .
  • Applications : Primarily used as a synthetic intermediate for agrochemicals, contrasting with the target compound’s role in medicinal chemistry .

Data Tables

Table 2: Structural and Functional Comparison

Feature Target Compound Compound A Compound B
Core Structure 1,2,4-oxadiazole 1,2,4-oxadiazole Benzene + ketone
Functional Groups -CF₃, -COOH -CF₃, -COOH -CF₃ (×2), -CO-
Primary Application Drug discovery Drug discovery Agrochemical synthesis

Research Findings and Implications

  • Structural Influence on Bioactivity : The 1,2,4-oxadiazole ring in the target compound and Compound A enhances metabolic stability compared to Compound B’s ketone-based structure, which is prone to enzymatic degradation .
  • Role of Fluorination : Trifluoromethyl groups improve lipid solubility and target binding affinity but may reduce aqueous solubility if overrepresented (e.g., Compound B’s dual -CF₃ groups) .
  • Synthetic Flexibility : The target compound’s synthesis route is adaptable for generating derivatives with modified substituents, offering a platform for optimizing pharmacokinetic profiles .

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